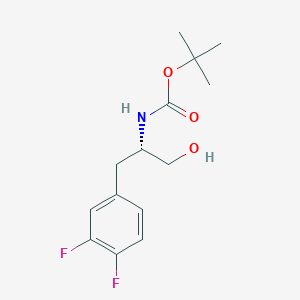
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a chiral center, which is bonded to a 3,4-difluorophenyl group and a hydroxypropan-2-yl group. The presence of fluorine atoms in the phenyl ring enhances the compound’s stability and reactivity, making it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Formation of the Chiral Intermediate: The chiral intermediate, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is synthesized through the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone using ketoreductases.
Carbamate Formation: The chiral intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic approaches to enhance yield and enantioselectivity. For instance, Escherichia coli cells expressing mutant ketoreductases can be used to reduce the ketone precursor to the chiral alcohol with high optical purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to the hydroxy group.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the chiral alcohol.
Substitution: The major products are the substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s chiral center makes it valuable for studying enzyme-catalyzed reactions and stereoselectivity.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s chiral center allows it to bind selectively to enzymes and receptors, influencing their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it an effective modulator of biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol: An intermediate in the synthesis of (S)-tert-butyl (1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate.
3,4-Difluorophenyl isocyanate: A versatile reagent used in the synthesis of various fluorinated compounds.
Uniqueness
This compound is unique due to its combination of a chiral center, fluorinated phenyl ring, and carbamate group. This combination imparts the compound with high stability, reactivity, and selectivity, making it valuable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C14H19F2NO3 |
|---|---|
Peso molecular |
287.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(3,4-difluorophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1 |
Clave InChI |
PHMGUGRPNIYHDF-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
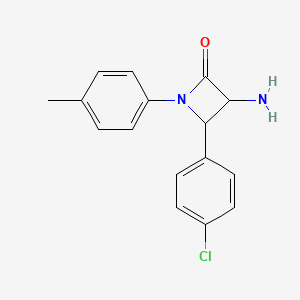
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
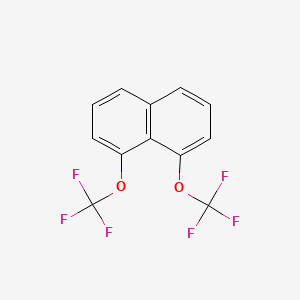
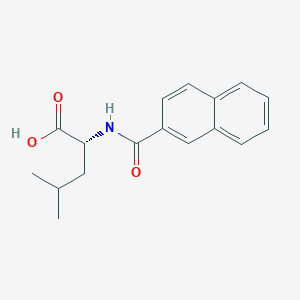
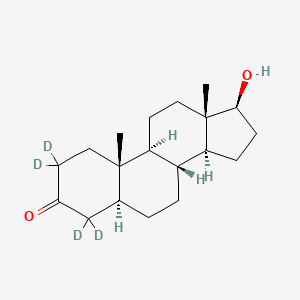
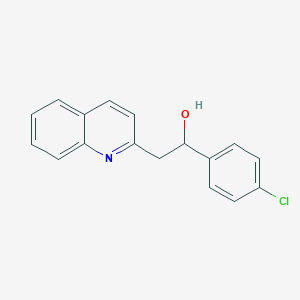
![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)

![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
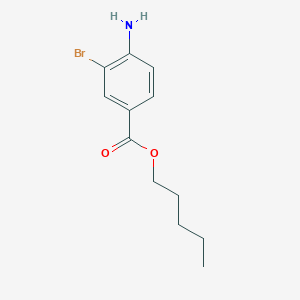
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)
